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Introduction

TK216 is a small molecule inhibitor being investigated for its anti-cancer properties. Initially
developed as a clinical derivative of YK-4-279 to inhibit the EWS-FLI1 fusion protein in Ewing
sarcoma, its mechanism of action is now understood to be multifaceted.[1][2] In the context of
lymphoma, TK216 has demonstrated potent anti-tumor activity.[3][4] Its cytotoxic effects are
attributed to a dual mechanism: the disruption of the protein-protein interaction between ETS
family transcription factors (like SPIB and SPI1) and RNA helicases, and the destabilization of
microtubules.[2][3][5] These application notes provide a summary of its efficacy in lymphoma
cell lines and detailed protocols for determining its half-maximal inhibitory concentration (IC50).

Data Presentation: TK216 IC50 in Lymphoma

TK216 exhibits dose-dependent antiproliferative activity across a wide range of lymphoma
subtypes.[3] A 2019 study evaluated its efficacy in a panel of 55 lymphoma cell lines, revealing
a median IC50 of 449 nM.[1] The sensitivity to TK216 was largely independent of the cell of
origin (B-cell vs. T-cell) or the status of MYC and TP53.[1]
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Lymphoma Number of Cell Median IC50 (nM) 95% Confidence
Subtype Lines Tested [3] Interval (CI)[3]
Activated B-cell like

8 402 268-536
DLBCL (ABC-DLBCL)
Germinal Center B-
cell like DLBCL (GCB- 19 487 338-636
DLBCL)
Mantle Cell

10 451 275626
Lymphoma (MCL)
Marginal Zone

6 244 148-340
Lymphoma (MZL)
Anaplastic Large-Cell

5 368 158-579
Lymphoma (ALCL)
Overall 55 449 367-506

Mechanism of Action & Signaling Pathways

TK216's anti-lymphoma activity stems from two distinct mechanisms that ultimately lead to cell
cycle arrest and apoptosis.[1][2]

e Inhibition of ETS Transcription Factors: In lymphoma cells, TK216 disrupts the crucial
interaction between ETS family members—specifically SPIB in ABC-type DLBCL and SPI1 in
GCB-type DLBCL—and RNA helicases such as DHX9 and DDX5.[3][5][6] This interference
with the transcriptional machinery leads to reduced proliferation and apoptosis.[3]

» Microtubule Destabilization: More recent studies have revealed that TK216 also functions as
a microtubule (MT) destabilizing agent.[2][7] It impairs the polymerization of tubulin, which is
critical for forming the mitotic spindle. This disruption leads to a G2/M phase cell cycle arrest,
followed by apoptosis.[1][2] This mechanism also explains the observed synergy between
TK216 and vincristine, another microtubule-targeting agent.[2]
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Caption: TK216 pathway for ETS factor inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b3182028?utm_src=pdf-custom-synthesis
https://aacrjournals.org/cancerres/article/77/13_Supplement/5179/620823/Abstract-5179-The-first-in-class-FLI1-inhibitor-TK
https://pmc.ncbi.nlm.nih.gov/articles/PMC9394687/
https://aacrjournals.org/clincancerres/article/25/16/5167/124790/The-ETS-Inhibitors-YK-4-279-and-TK-216-Are-Novel
https://www.researchgate.net/publication/340924331_The_ETS_inhibitors_YK-4-279_and_TK-216_are_novel_antilymphoma_agents
https://pmc.ncbi.nlm.nih.gov/articles/PMC10606408/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10606408/
https://www.researchgate.net/figure/TK-216-A-and-YK-4-279-B-combinations-in-lymphoma-cell-lines-Drugs-were-tested-in_fig3_340924331
https://www.selleckchem.com/blog/TK216-targets-microtubules-in-Ewing-sarcoma-cells.html?pathway=logical_Cell-Cycle_Checkpoint
https://www.benchchem.com/product/b3182028#determining-the-ic50-of-tk216-in-lymphoma-cell-lines
https://www.benchchem.com/product/b3182028#determining-the-ic50-of-tk216-in-lymphoma-cell-lines
https://www.benchchem.com/product/b3182028#determining-the-ic50-of-tk216-in-lymphoma-cell-lines
https://www.benchchem.com/product/b3182028#determining-the-ic50-of-tk216-in-lymphoma-cell-lines
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3182028?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3182028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3182028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

